molecular formula C14H7F5O2 B6342501 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 1262415-04-2

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B6342501
CAS No.: 1262415-04-2
M. Wt: 302.20 g/mol
InChI Key: NNTBIVDBKCTZSB-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde is a versatile chemical compound used in various scientific research fields. It is known for its complex properties, making it suitable for applications in drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed:

    Oxidation: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzoic acid.

    Reduction: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential in drug development, particularly in the design of pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The compound’s trifluoromethyl and difluorophenoxy groups contribute to its unique reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,6-Difluoro-4-(trifluoromethyl)aniline
  • 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Comparison: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to its combination of trifluoromethyl and difluorophenoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions in biological systems, enhancing its potential in drug development and other scientific research fields .

Properties

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-10-5-9(14(17,18)19)6-11(16)13(10)21-12-4-2-1-3-8(12)7-20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTBIVDBKCTZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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